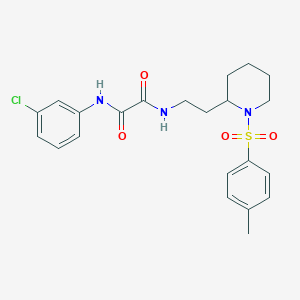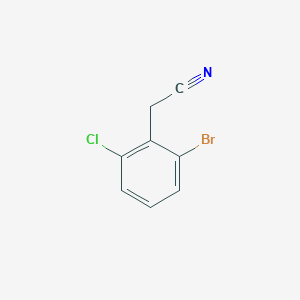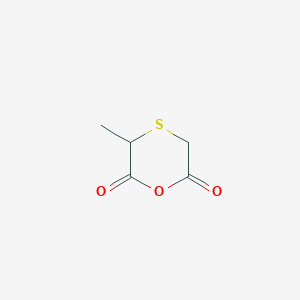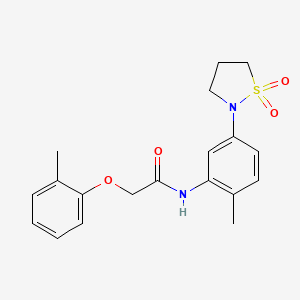
5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride is a chemical compound with the molecular weight of 180.03 . It is a derivative of tetrahydropyridines (THPs), which are a subgroup of nitrogen heterocycles found in biologically active molecules .
Synthesis Analysis
Many THP-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties . For instance, a method has been developed for the synthesis of 3-carbethoxy-2-methyl-6-(oxo-alkylidene)-1,4,5,6-tetrahydropyridines by reaction of trans-3-chloro-1,3-alkadien-5-ones with ethyl aminocrotonate .Molecular Structure Analysis
The IUPAC name of this compound is 5-chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride . The InChI code is 1S/C6H7Cl2NO/c7-5-2-1-3-9(4-5)6(8)10/h2H,1,3-4H2 .Chemical Reactions Analysis
Tetrahydropyridines (THPs) have sparked notable interest as an auspicious heterocyclic moiety. Existing in distinct structural isomers including 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, 2,3,4,5-tetrahydropyridine, its presence has been identified in both natural products and synthetic pharmaceutical agents .Physical And Chemical Properties Analysis
This compound is insoluble in water . The density of a similar compound, 1,2,3,6-Tetrahydropyridine, is 0.913 g/cm3.科学的研究の応用
Synthesis of Highly Substituted Tetrahydropyridines
“5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride” can be used in the synthesis of highly substituted 1,2,3,6-tetrahydropyridines . These compounds are valuable in the field of medicinal chemistry due to their wide range of biological activities.
Formation of Ene-Endo-Spirocyclic Ammonium Ylids
This compound is used to form ene-endo-spirocyclic ammonium ylids . These ylids can undergo [2,3]-sigmatropic rearrangement to form pyrroloazepinones and oxazepinones . These compounds have potential applications in pharmaceuticals.
Synthesis of 5-Chloro-2-Pentanone
“5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride” can be used in the synthesis of 5-chloro-2-pentanone . This compound is a precursor of many antibacterial agents and pesticides .
Production of Quinoline and Quinolone Drugs
5-Chloro-2-pentanone, which can be synthesized from “5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride”, is used to synthesize quinoline and quinolone drugs . These drugs have a wide range of applications in the treatment of various diseases .
Research in Parkinson’s Disease Models
In the field of neuroscience, “5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride” has been used in research related to Parkinson’s disease . It helps in understanding the disease progression and evaluating potential treatments .
Synthesis of Chloroquine and its Derivatives
Chloroquine, a derivative of 5C2P, which can be synthesized from “5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride”, has shown antiviral effects for SARS and COVID-19 . This highlights the importance of this compound in antiviral research.
作用機序
While the specific mechanism of action for 5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride is not mentioned in the search results, THP-containing compounds have been found to possess biologically active properties . This suggests that they may interact with biological systems in a significant way.
Safety and Hazards
将来の方向性
The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design . This suggests that 5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride and similar compounds could have potential applications in the development of new pharmaceuticals.
特性
IUPAC Name |
5-chloro-3,6-dihydro-2H-pyridine-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2NO/c7-5-2-1-3-9(4-5)6(8)10/h2H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHGIRWUVUCAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2738101.png)
![2-[(2-chlorobenzyl)sulfanyl]-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2738102.png)

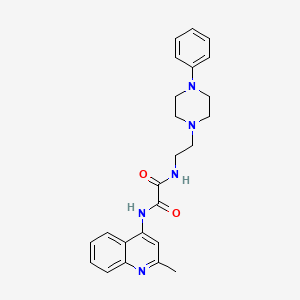
![5-chloro-2-(methylsulfanyl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyrimidine-4-carboxamide](/img/structure/B2738109.png)
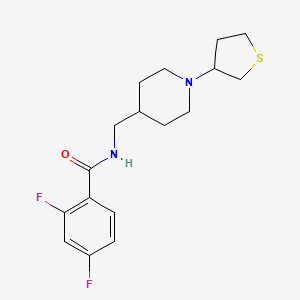
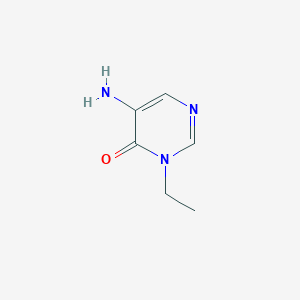
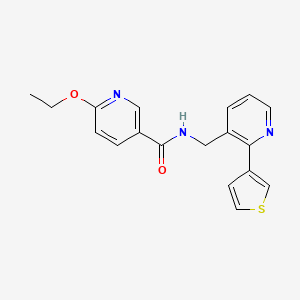
![2-[[1-[2-(3-Chlorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2738114.png)
